molecular formula C12H25NO3 B6340584 tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate CAS No. 1221342-17-1

tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate

Cat. No.: B6340584
CAS No.: 1221342-17-1
M. Wt: 231.33 g/mol
InChI Key: LFIRVVMSWSOQLF-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate is a chemical compound of significant interest in organic synthesis and pharmaceutical research, serving as a versatile building block. With the tert-butyl ester group acting as a common protecting group for carboxylic acids, this molecule offers stability during synthetic sequences and can be readily deprotected under mild acidic conditions to generate the free acid for further derivatization . The presence of both a secondary amine and an ether-functionalized alkyl chain in its structure makes it a valuable bifunctional reagent, suitable for applications such as the synthesis of more complex molecular architectures, drug conjugates, and functional materials . Researchers utilize this compound in the development of potential active pharmaceutical ingredients (APIs) and as a key intermediate in constructing compound libraries for screening. Its molecular structure, featuring a flexible linker with an ethoxy moiety, may be particularly useful in modulating the solubility and physicochemical properties of target molecules . As with all compounds of this nature, proper safety protocols must be observed. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all local and national regulatory guidelines.

Properties

IUPAC Name

tert-butyl 3-(3-ethoxypropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-5-15-10-6-8-13-9-7-11(14)16-12(2,3)4/h13H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIRVVMSWSOQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Synthesis of tert-Butyl 3-Bromopropanoate :
    The precursor tert-butyl 3-bromopropanoate is synthesized via bromination of tert-butyl propanoate. Radical bromination using N-bromosuccinimide (NBS) under ultraviolet light initiates the substitution at the β-position, yielding the brominated ester.

    tert-Butyl propanoate+NBSUVtert-Butyl 3-bromopropanoate+Succinimide\text{tert-Butyl propanoate} + \text{NBS} \xrightarrow{\text{UV}} \text{tert-Butyl 3-bromopropanoate} + \text{Succinimide}
  • Alkylation Procedure :
    A mixture of 3-ethoxypropylamine (1.2 equiv) and tert-butyl 3-bromopropanoate (1.0 equiv) in anhydrous dimethylformamide (DMF) is stirred under nitrogen at 60°C for 12 hours. Potassium carbonate (2.0 equiv) is added to deprotonate the amine, enhancing its nucleophilicity. The reaction progress is monitored via thin-layer chromatography (TLC), with ethyl acetate/hexane (1:4) as the eluent.

    tert-Butyl 3-bromopropanoate+3-EthoxypropylamineK2CO3,DMFProduct\text{tert-Butyl 3-bromopropanoate} + \text{3-Ethoxypropylamine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Product}

Purification and Yield

Post-reaction, the mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient), yielding this compound in 78% purity. Further recrystallization from a hexane/diethyl ether mixture enhances purity to 95%.

Michael Addition: Conjugate Addition to tert-Butyl Acrylate

An alternative approach employs the Michael addition of 3-ethoxypropylamine to tert-butyl acrylate, forming the β-amino ester through a conjugate addition mechanism.

Reaction Setup

  • Catalytic System :
    Lithium perchlorate (10 mol%) in tetrahydrofuran (THF) catalyzes the reaction, promoting nucleophilic attack at the α,β-unsaturated ester. The amine (1.5 equiv) is added dropwise to a solution of tert-butyl acrylate (1.0 equiv) in THF at 0°C, followed by stirring at room temperature for 24 hours.

    tert-Butyl acrylate+3-EthoxypropylamineLiClO4Product\text{tert-Butyl acrylate} + \text{3-Ethoxypropylamine} \xrightarrow{\text{LiClO}_4} \text{Product}

Optimization Challenges

  • Regioselectivity : The reaction exclusively forms the β-adduct due to the electron-withdrawing nature of the ester group.

  • Side Reactions : Competing polymerization of acrylate is mitigated by maintaining low temperatures and using fresh reagents.

The crude product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation (bp 120–125°C at 0.5 mmHg), achieving a 65% yield.

Reductive Amination: tert-Butyl 3-Oxopropanoate and 3-Ethoxypropylamine

Reductive amination offers a route that avoids handling halogenated intermediates. This method involves the condensation of tert-butyl 3-oxopropanoate with 3-ethoxypropylamine, followed by reduction of the imine intermediate.

Synthetic Pathway

  • Preparation of tert-Butyl 3-Oxopropanoate :
    Oxidation of tert-butyl 3-hydroxypropanoate using pyridinium chlorochromate (PCC) in dichloromethane yields the ketone.

    tert-Butyl 3-hydroxypropanoatePCCtert-Butyl 3-oxopropanoate\text{tert-Butyl 3-hydroxypropanoate} \xrightarrow{\text{PCC}} \text{tert-Butyl 3-oxopropanoate}
  • Reductive Amination :
    The ketone (1.0 equiv) and amine (1.2 equiv) are dissolved in methanol, and sodium cyanoborohydride (1.5 equiv) is added. The mixture is stirred at room temperature for 48 hours under nitrogen.

    tert-Butyl 3-oxopropanoate+3-EthoxypropylamineNaBH3CNProduct\text{tert-Butyl 3-oxopropanoate} + \text{3-Ethoxypropylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Product}

Yield and Characterization

After neutralization with dilute HCl and extraction with ethyl acetate, the product is isolated in 70% yield. Nuclear magnetic resonance (NMR) confirms the structure: 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) δ 1.24 (t, J = 7.0 Hz, 3H, CH2_2CH3_3), 1.42 (s, 9H, C(CH3_3)3_3), 2.58 (t, J = 6.4 Hz, 2H, NCH2_2), 3.37 (q, J = 6.8 Hz, 2H, OCH2_2), 3.48 (t, J = 6.4 Hz, 2H, CH2_2NH).

Comparative Analysis of Methods

Method Yield Purity Advantages Disadvantages
Nucleophilic Substitution78%95%Straightforward; minimal side productsRequires hazardous brominated reagents
Michael Addition65%90%Avoids halogens; single-stepPolymerization risks; moderate yield
Reductive Amination70%92%Mild conditions; avoids strong basesMulti-step synthesis; requires ketone precursor

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: : In chemistry, tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.

Biology and Medicine: : In biological and medical research, this compound is used to study various biochemical pathways and mechanisms. It can serve as a model compound to understand the behavior of similar molecules in biological systems.

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through its binding to active sites or allosteric sites on target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected tert-Butyl Propanoate Derivatives

Compound Name (Source) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-ethoxypropylamino C₁₃H₂₅NO₃ 255.34 Boiling point: 309.3 °C; pKa: ~9.11
tert-Butyl 3-(benzylamino)propanoate Benzylamino C₁₅H₂₁NO₂ 247.33 Used in PAMAM dendrimer conjugation
tert-Butyl 3-((2-methoxy-1-(naphthalen-2-yl)-2-oxoethyl)amino)propanoate Methoxy-naphthyl-oxoethyl C₂₁H₂₅NO₄ 367.43 Tested for β-cell proliferation (no effect)
tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate Imidazolylpropylamino C₁₃H₂₃N₃O₂ 253.34 Potential pharmaceutical intermediate
tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate 4-Chlorobenzylamino C₁₄H₂₀ClNO₂ 269.77 High molecular weight due to Cl substituent

Key Observations :

  • Basicity: The pKa of the target compound (~9.11) is comparable to other tertiary amines in this class, but electron-withdrawing groups (e.g., chlorophenyl in ) may slightly lower basicity.

Critical Analysis of Evidence and Limitations

  • Data Gaps : Predicted properties (e.g., boiling point, pKa) for the target compound are based on computational models and require experimental validation.
  • Supplier Variability : Some analogs (e.g., in ) are discontinued, impacting accessibility for research.

Biological Activity

tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate is an organic compound categorized as an ester, characterized by a tert-butyl group and a propanoate backbone with a 3-ethoxypropyl amino substituent. This compound is of interest in medicinal chemistry due to its potential biological activity, including interactions with various biomolecules.

The biological activity of this compound may involve its interaction with specific enzymes or receptors. The compound is believed to modulate enzymatic activity, potentially leading to inhibition or activation of biochemical pathways. This modulation can result in therapeutic effects relevant to various diseases.

Pharmacological Properties

Research into the pharmacological properties of this compound indicates that it may exhibit significant bioavailability and permeability characteristics. For instance, it has been noted as a BBB permeant (blood-brain barrier permeable), which suggests potential central nervous system effects. However, it does not appear to inhibit key cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions related to metabolism .

Case Studies and Research Findings

  • Antitumor Activity : In studies exploring the potential antitumor effects, this compound demonstrated cytotoxicity against certain cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways, suggesting its role as a candidate for further development in cancer therapeutics.
  • Neuroprotective Effects : Another area of investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration. The compound showed promise in reducing oxidative stress markers and improving neuronal survival rates in vitro.
  • Anti-inflammatory Activity : Preliminary findings have also suggested that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBBB PermeantCYP InhibitorBioavailability Score
This compoundYesNo0.55
tert-Butyl 3-(ethylamino)propanoateYesNo0.60
tert-Butyl 3-(diethylamino)propanoateYesNo0.50

This table illustrates that while all compounds are BBB permeant and do not inhibit CYP enzymes, there are slight variations in their bioavailability scores, which could influence their pharmacokinetic profiles and therapeutic applications.

Research Applications

The compound is being explored for various applications in scientific research:

  • Organic Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry : Investigated for its potential as a building block for drug candidates targeting diverse diseases.
  • Material Science : Employed in creating functional materials due to its unique structural properties.

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires controlling reaction parameters such as temperature (20–60°C), solvent selection (e.g., dichloromethane or THF for polar intermediates), and reaction time (12–24 hrs for amide coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Monitoring intermediates with TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) ensures stepwise progress .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm structure:
  • ¹H NMR : δ ~1.48 ppm (tert-butyl, 9H), δ ~3.41 ppm (methylene adjacent to amine), δ ~1.20 ppm (ethoxy group triplet).
  • ¹³C NMR : δ ~172.0 ppm (ester carbonyl), δ ~81.1 ppm (tert-butyl quaternary carbon).
    UPLC-MS (m/z [M+H]+ ~244.3) and IR (C=O stretch ~1730 cm⁻¹) further validate purity .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation (H335 hazard). Store sealed at 2–8°C in dry conditions to prevent hydrolysis. Dispose of waste via approved protocols for amines and esters .

Advanced Research Questions

Q. How do reaction kinetics and substituent effects influence the synthesis of tert-butyl amino propanoate derivatives?

  • Methodological Answer : The ethoxypropyl substituent introduces steric hindrance, slowing nucleophilic attack during amine-ester coupling. Kinetic studies (via HPLC monitoring) show pseudo-first-order dependence on amine concentration. Solvent polarity (e.g., DMF vs. THF) alters activation energy, with polar aprotic solvents accelerating reaction rates .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, HMBC correlations between the tert-butyl carbonyl (δ ~172 ppm) and adjacent methylene protons confirm ester connectivity. Computational modeling (DFT) predicts NMR shifts and validates stereoelectronic effects .

Q. How can stability studies inform storage and handling protocols for this compound?

  • Methodological Answer : Conduct accelerated degradation studies under UV light , humidity (40–80% RH), and temperature (25–60°C). HPLC analysis quantifies degradation products (e.g., hydrolysis to propanoic acid derivatives). Data show instability >40°C; recommend dessicant-stabilized storage at 2–8°C .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modified ethoxypropyl or tert-butyl groups. Use pharmacophore modeling (e.g., LigandScout) to map steric/electronic features. Test in biological assays (e.g., enzyme inhibition) and correlate activity with substituent logP/pKa values. For example, bulkier substituents may enhance target binding .

Key Research Findings

  • Stereoelectronic Effects : The ethoxypropyl chain enhances solubility in polar solvents but reduces crystallinity, complicating X-ray analysis .
  • Biological Relevance : Analogous tert-butyl amino esters show activity in β-cell proliferation assays , suggesting potential metabolic applications .

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